Hydrogen Storage Additive: Activation Energy Reduction and Reversible H₂ Capacity
The addition of MoCl₃ to a LiBH₄–MgH₂ composite significantly enhances hydrogen storage performance compared to the pristine composite [1]. The pure LiBH₄–MgH₂ system exhibits a high decomposition temperature (>350 °C) and sluggish kinetics. The incorporation of MoCl₃ reduces the activation energy for hydrogen desorption by 10 kJ/mol (from ∼53 kJ/mol to ∼43 kJ/mol) and enables a reversible hydrogen storage capacity of approximately 7 wt.% at 300 °C [1]. This improvement is attributed to the in situ formation of highly dispersed metallic Mo nanoparticles, which catalyze the dehydrogenation and re-hydrogenation reactions [1].
| Evidence Dimension | Activation Energy for Hydrogen Desorption (Ea) |
|---|---|
| Target Compound Data | ∼43 kJ mol⁻¹ H₂ |
| Comparator Or Baseline | Pure LiBH₄–MgH₂ composite: ∼53 kJ mol⁻¹ H₂ |
| Quantified Difference | 10 kJ mol⁻¹ lower (∼19% reduction) |
| Conditions | LiBH₄–MgH₂ composite with MoCl₃ additive; Kissinger plot analysis from thermodesorption data at 300 °C [1] |
Why This Matters
A 10 kJ/mol reduction in activation energy directly translates to faster hydrogen uptake/release kinetics at lower temperatures, which is critical for practical solid-state hydrogen storage systems.
- [1] Leng, H., et al. (2011). Enhanced hydrogen storage properties of LiBH4–MgH2 composite by the catalytic effect of MoCl3. International Journal of Hydrogen Energy, 36(12), 7128-7135. DOI: 10.1016/j.ijhydene.2011.03.031 View Source
